(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic organic compound with a complex structure that includes a benzothiazole ring, an imine group, and ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Introduction of the Imine Group: The imine group is introduced by reacting the benzothiazole derivative with 4-benzoylbenzoyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzothiazole ring and ester functionalities can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for imine reduction.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets such as enzymes or receptors could lead to the development of new therapeutic agents.
Industry
In materials science, the compound’s structural features could be exploited in the design of novel materials with specific properties, such as fluorescence or conductivity. It may also be used in the development of new polymers or as a precursor for advanced materials.
Mechanism of Action
The mechanism by which (Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The benzothiazole ring and imine group are likely involved in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core but differ in their functional groups.
Imine-Containing Compounds: Schiff bases, which are imine derivatives, have similar structural features but may vary in their substituents.
Ester-Containing Compounds: Ethyl esters of various carboxylic acids can be compared based on their ester functionality.
Uniqueness
(Z)-ethyl 3-allyl-2-((4-benzoylbenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is unique due to the combination of its benzothiazole ring, imine group, and ester functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 2-(4-benzoylbenzoyl)imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4S/c1-3-16-29-22-15-14-21(26(32)33-4-2)17-23(22)34-27(29)28-25(31)20-12-10-19(11-13-20)24(30)18-8-6-5-7-9-18/h3,5-15,17H,1,4,16H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCFZRXPHRDPLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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